Cas no 1005515-26-3 ((4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride)
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
- (4-(Trifluoromethyl)pyridin-2-yl)methamine hydrochloride
- (4-(trifluoromethyl)pyridin-2-yl)methanamine HCl
- C-(4-TRIFLUOROMETHYL-PYRIDIN-2-YL)METHYLAMINE HCL
- C-(4-TRIFLUOROMETHYL-PYRIDIN-2-YL)METHYLAMINE HYDROCHLORIDE
- AK132960
- 4-Trifluoromethyl-2-aminomethylpyridine hydrochloride
- [4-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride
- AR2117
- AB0069382
- AX8243975
- ST2414317
- Z3790
- (4-(Trifluoromethyl)pyridin-
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- MDL: MFCD04117763
- Inchi: 1S/C7H7F3N2.ClH/c8-7(9,10)5-1-2-12-6(3-5)4-11;/h1-3H,4,11H2;1H
- InChI Key: QOXWXPOCBJOZMA-UHFFFAOYSA-N
- SMILES: Cl.FC(C1C=CN=C(CN)C=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 146
- Topological Polar Surface Area: 38.9
Experimental Properties
- Color/Form: White to Yellow Solid
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | AR2117-0.25/G |
C-(4-TRIFLUOROMETHYL-PYRIDIN-2-YL)METHYLAMINE HCL |
1005515-26-3 | 95% | 0.25g |
$69 | 2023-09-16 | |
| AstaTech | AR2117-1/G |
C-(4-TRIFLUOROMETHYL-PYRIDIN-2-YL)METHYLAMINE HCL |
1005515-26-3 | 95% | 1g |
$184 | 2023-09-16 | |
| AstaTech | AR2117-5/G |
C-(4-TRIFLUOROMETHYL-PYRIDIN-2-YL)METHYLAMINE HCL |
1005515-26-3 | 95% | 5g |
$729 | 2023-09-16 | |
| Alichem | A029181482-5g |
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride |
1005515-26-3 | 96% | 5g |
$456.00 | 2023-09-04 | |
| Matrix Scientific | 126939-1g |
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, >95% |
1005515-26-3 | >95% | 1g |
$1530.00 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB607-1g |
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride |
1005515-26-3 | 96% | 1g |
1998.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB607-250mg |
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride |
1005515-26-3 | 96% | 250mg |
634CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB607-5g |
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride |
1005515-26-3 | 96% | 5g |
6750.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB607-100mg |
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride |
1005515-26-3 | 96% | 100mg |
305CNY | 2021-05-08 | |
| Chemenu | CM174360-1g |
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride |
1005515-26-3 | 96% | 1g |
$155 | 2021-08-05 |
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride Suppliers
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: A Comprehensive Overview
The compound with CAS No. 1005515-26-3, commonly referred to as (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The trifluoromethyl group attached to the pyridine ring introduces interesting electronic and steric effects, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the importance of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in the synthesis of bioactive compounds. Its ability to act as a versatile building block has been exploited in the construction of complex molecular architectures. For instance, researchers have utilized this compound as an intermediate in the synthesis of novel kinase inhibitors, which hold promise for treating various diseases, including cancer and inflammatory disorders.
The synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride involves a multi-step process that combines principles from both organic and medicinal chemistry. The starting material is typically a pyridine derivative, which undergoes fluorination to introduce the trifluoromethyl group. Subsequent steps involve nucleophilic substitution or coupling reactions to install the methanamine functionality. The final step involves protonation with hydrochloric acid to yield the hydrochloride salt.
One of the most intriguing aspects of this compound is its pharmacokinetic profile. Studies have shown that (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride exhibits favorable absorption and bioavailability when administered orally. This makes it an attractive candidate for drug delivery systems that require rapid onset of action. Additionally, its metabolic stability has been evaluated in preclinical models, revealing minimal off-target effects and a low potential for drug-drug interactions.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have demonstrated that (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride can bind effectively to key protein targets associated with neurodegenerative diseases, such as Alzheimer's disease. These findings underscore its potential as a lead compound for developing therapeutic agents targeting such conditions.
In terms of industrial applications, (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride has found utility in the synthesis of agrochemicals and advanced materials. Its ability to act as a chiral auxiliary in asymmetric synthesis has been particularly noteworthy, enabling the production of enantiomerically pure compounds with high efficiency.
Looking ahead, ongoing research is focused on optimizing the synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride to improve yield and reduce costs. Green chemistry approaches, such as catalytic hydrogenation and microwave-assisted synthesis, are being explored to make this process more sustainable. Furthermore, efforts are underway to investigate its efficacy in treating rare genetic disorders, where traditional therapies have proven inadequate.
In conclusion, (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride stands out as a versatile and promising compound with applications across multiple disciplines. Its unique chemical properties, combined with cutting-edge research findings, position it as a key player in future advancements in pharmaceuticals and beyond.
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